Endiandrin A

Description

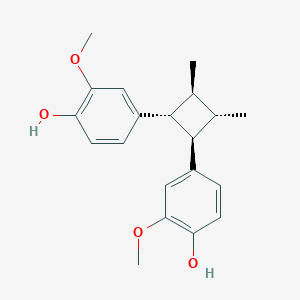

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H24O4 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

4-[(1R,2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-3,4-dimethylcyclobutyl]-2-methoxyphenol |

InChI |

InChI=1S/C20H24O4/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19-,20-/m0/s1 |

InChI Key |

QDBUCXMBHJMGCN-HIGYNYDNSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |

Canonical SMILES |

CC1C(C(C1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |

Synonyms |

endiandrin A |

Origin of Product |

United States |

Considerations for Purity Assessment in Isolated Compounds

Chromatographic Purity (HPLC-UV)

High-performance liquid chromatography coupled with an ultraviolet (UV) detector is a standard method for assessing the purity of isolated compounds. For this compound, analytical C18 HPLC was used to establish its purity. griffith.edu.auplos.org The analysis involved integrating all UV peaks detected at a wavelength of 210 nm, which is a common wavelength for detecting a wide range of organic molecules that may lack strong chromophores at higher wavelengths. thieme-connect.com Based on this method, the purity of the isolated this compound was determined to be 98%. griffith.edu.auplos.org

However, relying solely on a single chromatographic method has limitations. A key consideration is the potential for co-eluting impurities, where an impurity has the same retention time as the main compound and may not be resolved as a separate peak. If the impurity has a similar UV spectrum to the target compound, it can be particularly difficult to detect.

The Role of Orthogonal Methods

To address the limitations of a single analytical technique, it is best practice to use orthogonal methods for purity assessment. rsc.org Orthogonal methods are based on different chemical or physical principles, providing a more comprehensive evaluation of a sample's purity. americanpharmaceuticalreview.com

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful orthogonal technique for purity determination. resolvemass.caresearchgate.net Unlike chromatographic methods, which rely on the separation of components, qNMR allows for the direct quantification of a compound in a sample by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard of known purity and concentration. frontiersin.orgfrontiersin.org

Key advantages of qNMR include:

It is a primary analytical method.

It is non-destructive, preserving the sample for further analysis. resolvemass.ca

It can often detect impurities that are not UV-active and would be missed by HPLC-UV analysis. researchgate.net

The signal intensity is directly proportional to the number of nuclei, making quantification straightforward without the need for identical response factors as in chromatography. frontiersin.orgmdpi.com

For a compound like this compound, a 1H-qNMR experiment could be performed to provide an independent and highly accurate assessment of its purity, complementing the data obtained from HPLC-UV. resolvemass.cafrontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is another crucial orthogonal tool for impurity profiling. ajpaonline.comijrti.orgresolvemass.ca By coupling the separation power of HPLC with the mass detection capabilities of a mass spectrometer, LC-MS can detect impurities that may co-elute with the main peak but have a different mass-to-charge ratio. biomedres.ussynthinkchemicals.com This technique is highly sensitive and specific, making it invaluable for identifying trace-level impurities that could potentially interfere with biological assays. ajpaonline.comresolvemass.ca The structural information that can be obtained from the fragmentation patterns in tandem MS (MS/MS) experiments further aids in the characterization of any detected impurities. ajpaonline.comsynthinkchemicals.com

In the context of this compound, LC-MS analysis would be essential to confirm the homogeneity of the HPLC peak and to identify any potential process-related impurities or degradation products that might not be apparent from UV or NMR data alone.

Structural Elucidation and Rigorous Stereochemical Investigations

Advanced Spectroscopic Techniques for Comprehensive Structural Determination

Spectroscopic methods were fundamental in piecing together the connectivity of atoms within Endiandrin A, providing crucial insights into its planar structure.

Extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy played a pivotal role in the structural determination of this compound. nih.gov NMR spectra were typically recorded at 30 °C on high-field spectrometers, such as Varian 500 MHz or 600 MHz Unity INOVA systems. nih.gov Chemical shifts for both proton (¹H) and carbon-13 (¹³C) NMR spectra were referenced to the residual solvent signals (e.g., DMSO-d6 or CDCl3). nih.gov

One-Dimensional NMR:

¹H NMR spectroscopy provided information on the number of non-equivalent protons, their chemical environments, and coupling patterns, which were crucial for identifying spin systems. nih.gov

¹³C NMR spectroscopy revealed the number of distinct carbon atoms and their hybridization states. nih.gov

Two-Dimensional NMR: The application of 2D NMR experiments was essential for establishing through-bond and through-space correlations, thereby confirming the connectivity and relative arrangement of atoms:

Correlation Spectroscopy (COSY) : This experiment revealed proton-proton correlations through two or three bonds, allowing for the identification of coupled spin systems. ctdbase.orgwikipedia.orgsenescence.info

Heteronuclear Single Quantum Coherence (HSQC) : HSQC provided direct one-bond correlations between protons and their directly attached carbons, aiding in the assignment of CH, CH₂, and CH₃ groups. ctdbase.orgwikipedia.orgsenescence.info

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC experiments were critical for establishing long-range correlations (typically across two to four bonds) between protons and carbons, which helped in connecting different fragments of the molecule, including quaternary carbons. ctdbase.orgwikipedia.orgsenescence.info

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY experiments revealed spatial proximities between protons, irrespective of bond connectivity. For this compound, ROESY (Rotating-frame Overhauser Effect Spectroscopy) correlations were particularly important. Strong cross-peaks observed between H-8/H-8' and the aryl protons H-2/H-2' and H-6/H-6' provided key evidence for assigning the relative configuration of the cyclobutane (B1203170) ring and its substituents. nih.govctdbase.orgwikipedia.org

The detailed NMR data, including chemical shifts, multiplicities, and coupling constants, were meticulously analyzed to construct the planar structure and deduce the relative stereochemistry of this compound. nih.gov

Table 1: Selected NMR Data for this compound (1) (in DMSO-d6)

| Position | δ¹H (multiplicity, J in Hz) | δ¹³C |

| 7, 7' | 2.70 (m) | 49.3 |

| 8, 8' | 1.12 (d, J=6.7) | 40.2 |

| 9, 9' | 0.88 (d, J=6.7) | 16.9 |

| Aryl-OCH₃ | 3.75 (s) | 55.4 |

| Aryl-OH | 8.70 (s) | - |

Note: This table presents representative data extracted from available literature nih.gov. A full assignment would include all proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS) was employed to accurately determine the molecular weight of this compound and validate its elemental composition. For this compound (compound 1), negative-ion HRESIMS data provided a mass-to-charge ratio (m/z) of 327.1609. This value precisely matched the calculated mass for the molecular ion [M-H]⁻ with the molecular formula C₂₀H₂₃O₄, which requires 327.1602. nih.gov This confirmed the molecular formula of this compound as C₂₀H₂₄O₄. nih.gov

Detailed Analysis via One- and Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Elucidation of Absolute and Relative Stereochemistry

Beyond the planar structure, determining the three-dimensional arrangement of atoms, particularly the absolute and relative stereochemistry, is crucial for understanding the biological activity and properties of chiral natural products like this compound.

Single crystal X-ray crystallography is widely regarded as the most definitive method for the unambiguous determination of both relative and absolute configurations of chiral molecules. This technique involves analyzing the diffraction pattern of X-rays by a crystalline sample, which allows for the precise mapping of atomic positions in three dimensions. For this compound, its structure and stereochemistry have been elucidated using single crystal X-ray crystallography. This method provides direct evidence of the spatial arrangement of atoms, including the configuration of chiral centers.

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful tool for determining the absolute configuration of chiral molecules in solution. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum, characterized by specific Cotton effects (bands of positive or negative ellipticity), is highly sensitive to the molecule's three-dimensional structure and absolute configuration.

To definitively assign the absolute configuration, experimental ECD spectra are often compared with theoretically calculated ECD spectra. These calculations are typically performed using quantum chemical methods, such as Time-Dependent Density Functional Theory (TDDFT). By comparing the sign and shape of the experimental ECD bands with those predicted for different possible enantiomers or diastereomers, the absolute configuration can be unambiguously assigned. This approach is especially valuable when single crystals suitable for X-ray diffraction are difficult to obtain.

Theoretical and computational chemistry approaches play an increasingly vital role in supporting and confirming experimental stereochemical assignments. Methods such as Density Functional Theory (DFT) are extensively used to optimize molecular geometries, calculate energies of different conformers, and predict spectroscopic properties.

In the context of stereochemistry, computational methods can:

Predict relative stabilities of conformers: This helps in understanding the most populated conformations in solution, which is crucial for interpreting NMR and chiroptical data.

Simulate NMR chemical shifts and coupling constants: Comparing calculated NMR parameters with experimental data can further validate proposed structures and stereochemical assignments.

Calculate chiroptical spectra (e.g., ECD, VCD): As mentioned previously, computational prediction of ECD spectra is a cornerstone of absolute configuration determination when combined with experimental data.

Explore reaction pathways and mechanisms: While not directly for structural elucidation, computational studies can provide insights into how complex natural products with specific stereochemistry are formed.

These computational tools provide a powerful complement to experimental techniques, enabling a more comprehensive and confident determination of the complex stereochemical features of natural products like this compound.

Analysis of Cyclobutane Ring Configuration and Diastereomeric Considerations

The structural elucidation of this compound, a novel cyclobutane lignan (B3055560) isolated from the roots of the Australian plant Endiandra anthropophagorum, involved extensive spectroscopic analyses, particularly focusing on the intricate configuration of its cyclobutane core. cenmed.comnih.govwikipedia.org The presence of a strained four-membered ring system, characteristic of cyclobutane-containing natural products, poses significant challenges in determining its precise connection mode and stereochemistry.

The complexity of cyclobutane stereochemistry is further highlighted by the history of related lignans (B1203133); for instance, the relative configurations of magnosalin (B1245630) and its isomer andamanicin were initially misassigned and subsequently corrected through rigorous X-ray crystallographic studies. cenmed.com While X-ray crystallography was used to confirm the structure of the related Endiandrin B and to unambiguously assign relative stereochemistry in synthetic intermediates of di-O-methylthis compound, for this compound itself, the symmetrical nature observed in the NMR data was pivotal in understanding its cyclobutane configuration. cenmed.com Based on this, six possible symmetrical isomers were considered for this compound, indicating the careful diastereomeric considerations required for this class of compounds. cenmed.com

The synthesis of cyclobutane-containing natural products, such as di-O-methylthis compound (a derivative of this compound), often employs diastereoselective reactions to precisely establish the relative stereochemistry and construct the strained four-membered ring. The inherent ring strain of the cyclobutane core, approximately 27 kcal/mol, necessitates careful synthetic planning to avoid ring-opening and fragmentation reactions. While [2+2] cycloaddition reactions are a common method for assembling stereochemically rich cyclobutanes, they can sometimes lead to mixtures of stereoisomeric products due to olefin isomerization during photochemically-driven reactions. Alternative strategies, including ring-contraction, strain-relief-driven ring-opening, reductive coupling, and transannular reactions, are also explored to achieve the desired cyclobutane configurations. Research has also shown that the reaction medium can significantly influence the diastereoselectivity of photocycloaddition processes, with solvents of varying polarity impacting the outcome.

Key Spectroscopic Findings for this compound Cyclobutane Ring

| Spectroscopic Method | Key Finding Regarding Cyclobutane Ring | Implication for Configuration |

| NMR Data | Spatial arrangement of four substituents determined as symmetrical. cenmed.com | Narrows down possible stereoisomers; six symmetrical isomers considered. cenmed.com |

| X-ray Crystallography (for related compounds/intermediates) | Confirmed stereostructures in related lignans (e.g., magnosalin) and synthetic intermediates. cenmed.com | Provides a benchmark for rigorous stereochemical assignment in cyclobutane lignans. |

Biosynthetic Pathways, Theories, and Mechanistic Postulations

Hypothesized Biosynthetic Cascade of Endiandrin A

The proposed biosynthetic pathway for endiandric acids, including the framework relevant to this compound, involves a sequence of electrocyclic reactions followed by an intramolecular Diels-Alder reaction nih.govdrugfuture.comwikipedia.orgmdpi.com. This "endiandric acid cascade" was initially hypothesized by Black and co-workers and later supported by biomimetic total syntheses drugfuture.comwikipedia.organu.edu.au.

A key feature of the endiandrin biosynthesis is the prominent role of non-enzymatic electrocyclic reactions researchgate.netnih.govresearchgate.netdrugfuture.comwikipedia.org. These reactions are pericyclic processes involving the cyclization of a conjugated acyclic polyene, where one pi bond is broken, and a new sigma bond is formed, leading to a cyclic compound libretexts.org. The fact that endiandric acids, despite possessing multiple asymmetric centers, are often isolated as racemic mixtures in nature supports the hypothesis of a non-enzymatic, thermally allowed cascade drugfuture.comanu.edu.au. This suggests that the cyclization steps may occur spontaneously from achiral polyketide precursors drugfuture.com.

The biosynthetic cascade is thought to involve a sequence of electrocyclizations, specifically an 8π-electron electrocyclization followed by a 6π-electron electrocyclization nih.govwikipedia.orgmdpi.comusfca.edumasterorganicchemistry.comuchicago.edu.

8π-electron electrocyclization : This is typically a conrotatory process under thermal conditions nih.govmasterorganicchemistry.comuchicago.edu. It converts a linear conjugated tetraene system into a cyclooctatriene intermediate nih.govresearchgate.net.

6π-electron electrocyclization : Following the 8π cyclization, a disrotatory 6π-electron electrocyclization occurs under thermal conditions nih.govmasterorganicchemistry.comuchicago.edu. This step transforms the cyclooctatriene into a bicyclo[4.2.0]octadiene moiety nih.govusfca.eduresearchgate.net. Research suggests that heavy-atom tunneling (e.g., by carbon) can contribute significantly to these 8π-6π cascade cyclizations, even at physiological temperatures usfca.edu.

After the initial electrocyclizations, an intramolecular Diels-Alder (IMDA) reaction is postulated to occur, leading to the final polycyclic framework nih.govwikipedia.orgmdpi.comanu.edu.au. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring organic-chemistry.orgwikipedia.org. This reaction is crucial for constructing the complex tetracyclic structures characteristic of endiandric acids nih.govanu.edu.au. In the context of endiandrin biosynthesis, this step completes the cyclization sequence, converting an open-chain compound into a tetracyclic one nih.gov. While some Diels-Alder reactions in biosynthesis are enzyme-catalyzed, the endiandric acid cascade is often cited as a biomimetic example where the reaction proceeds thermally wikipedia.orgrsc.org.

While the primary hypothesis for endiandrin biosynthesis emphasizes thermal pericyclic reactions, some research suggests the potential involvement of radical cation mediated processes in the formation of related complex polycyclic natural products, such as the kingianins nih.govresearchgate.net. For example, a radical cation formal Diels-Alder reaction between two bicyclo[4.2.0]octa-2,4-diene monomers has been proposed for the biogenesis of kingianins, which share structural similarities and biosynthetic precursors with endiandric acids nih.govresearchgate.net. This indicates that electron transfer mechanisms might also play a role in generating the structural diversity observed in this class of compounds cenmed.com.

Diels-Alder Reaction Mechanisms in Polycyclic Formation

Comparative Biosynthetic Analysis with Endiandric Acid Derivatives

This compound is structurally related to a family of natural products known as endiandric acids, which are polycyclic fatty acid derivatives found primarily in plants of the Beilschmiedia and Endiandra genera (family Lauraceae) nih.govresearchgate.netdrugfuture.com.

Endiandric acids, including this compound, are generally considered to originate from polyketide precursors nih.govresearchgate.netresearchgate.net. Polyketides are a diverse class of natural products synthesized from acetate (B1210297) and malonate units via polyketide synthases researchgate.netnih.govnih.gov. The biosynthesis of endiandric acids involves electrocyclic ring closures of these naturally occurring polyketides, which can result from both the shikimate and acetate pathways researchgate.net.

While sharing a common polyketide origin, the endiandric acid derivatives exhibit divergent biosynthetic routes leading to their distinct polycyclic scaffolds nih.govresearchgate.netresearchgate.net. The initial polyene precursor, formed from the polyketide pathway, undergoes different stereospecific electrocyclizations and subsequent Diels-Alder reactions, leading to the various endiandric acid isomers (e.g., Endiandric acid A, B, C, etc.) and related compounds like this compound nih.govdrugfuture.comwikipedia.organu.edu.au. The fact that different endiandric acids are often found as racemic mixtures further underscores the non-enzymatic, thermally driven nature of these cyclization cascades, allowing for the formation of multiple stereoisomers from a common achiral precursor drugfuture.comanu.edu.au.

Structural Homologies and Mechanistic Parallels in the Lauraceae Family

The Lauraceae family is a significant botanical group known for producing a diverse array of secondary metabolites. Within this family, the genera Beilschmiedia and Endiandra are particularly noteworthy as the exclusive natural sources of endiandric acid derivatives nih.govbidd.groupnih.gov. This compound, a cyclobutane (B1203170) lignan (B3055560), is one such compound isolated from Endiandra anthropophagorum, a species native to the Australian rainforest nih.govwikipedia.orgresearchgate.net.

The endiandric acid derivatives represent a unique class of polycyclic fatty acids characterized by their distinctive scaffolds nih.govnih.gov. Research has led to the isolation of 69 different endiandric acid derivatives from 11 species of Beilschmiedia and four species of Endiandra nih.gov. Among these, this compound and Endiandrin B are specifically identified as rare cyclobutane lignans (B1203133) nih.gov.

The biosynthesis of these complex molecules, including this compound, exhibits remarkable mechanistic parallels. A defining feature of their formation is the involvement of two consecutive non-enzymatic electrocyclic reactions nih.govbidd.groupnih.gov. This unique cascade of electrocyclic ring closures transforms naturally occurring polyketides into their final polycyclic structures. These polyketide precursors themselves are derived from both the shikimate and acetate metabolic pathways, highlighting a fascinating convergence of primary metabolic routes into specialized secondary metabolite synthesis nih.govnih.gov.

The consistent presence of this non-enzymatic electrocyclic mechanism across various endiandric acid derivatives found exclusively in Beilschmiedia and Endiandra genera underscores a profound structural and mechanistic homology within this subset of the Lauraceae family.

Table 1: Overview of Endiandric Acid Derivatives in Lauraceae Genera

| Compound Class | Source Genera (Lauraceae) | Key Structural Feature | Biosynthetic Mechanism Highlight | Number of Derivatives Isolated (approx.) |

| Endiandric Acid Derivatives | Beilschmiedia, Endiandra | Polycyclic fatty acids | Consecutive non-enzymatic electrocyclic reactions nih.govbidd.groupnih.gov | 69 nih.gov |

| This compound | Endiandra | Cyclobutane lignan | Derived from polyketides via electrocyclic reactions nih.govnih.gov | 1 (specific compound) |

| Endiandrin B | Endiandra | Cyclobutane lignan | Derived from polyketides via electrocyclic reactions nih.govnih.gov | 1 (specific compound) |

Advanced Chemical Synthesis Strategies and Methodological Innovations

Total Synthesis Approaches for Endiandrin A and its Structural Variants

The complex and unique tetracyclic structure of this compound has made it a compelling target for total synthesis. Chemists have approached this challenge using diverse and innovative strategies, ranging from elegant biomimetic cascades that mimic nature's proposed pathway to highly controlled, modular approaches that build the molecule piece by piece. These endeavors have not only succeeded in producing the natural product but have also spurred significant advancements in synthetic methodology.

Biomimetic Total Synthesis as a Strategy for Structural Confirmation and Mechanistic Understanding

The isolation of endiandric acids as racemic mixtures suggested they might be formed through non-enzymatic, thermally allowed pericyclic reactions from an achiral precursor. nih.gov This hypothesis, put forth by Black and Banfield, proposed that a linear polyunsaturated molecule could spontaneously undergo a cascade of reactions to form the intricate endiandric acid core. nih.govanu.edu.au This intriguing possibility inspired K. C. Nicolaou and his group to pursue a biomimetic total synthesis, a strategy that aims to replicate the proposed biosynthetic pathway in the laboratory. nih.govengineering.org.cn

The successful execution of this biomimetic synthesis provided powerful experimental evidence for the proposed cascade mechanism. engineering.org.cnoup.com It confirmed that the complex tetracyclic framework of the endiandric acids could indeed arise spontaneously from a specifically configured acyclic precursor through a series of controlled electrocyclizations and cycloadditions. nih.govwikipedia.org This achievement was a landmark in the field, not only confirming the structure of the natural products but also showcasing the power of cascade reactions to rapidly build molecular complexity. nih.govnumberanalytics.com The fact that the process occurs without enzymatic intervention, supported by the racemic nature of the isolated compounds, was a key validation of the proposed mechanistic pathway. wikipedia.org

While the classic biomimetic route to endiandric acids involves a thermal intramolecular [4+2] Diels-Alder cycloaddition, modern synthetic methods have explored alternative ways to construct the critical cyclobutane (B1203170) ring found in this compound and its analogs. sci-hub.se One such advanced strategy is the use of photoredox catalysis to facilitate [2+2] cycloaddition reactions. mdpi.com This approach uses visible light to activate a photocatalyst, which can then promote the formation of the four-membered ring from two alkene moieties under mild conditions. sci-hub.semdpi.com

Recent research has demonstrated the successful application of this technology in natural product synthesis. Specifically, a heterogeneous organic photocatalyst based on a conjugated microporous polymer has been used for the [2+2] cycloaddition of styrene (B11656) derivatives. This method was effectively applied to the synthesis of both this compound and its variant, di-O-methylthis compound, showcasing high catalytic efficiency. acs.org This represents a significant methodological innovation, providing a modern, light-driven alternative for forging the strained cyclobutane core characteristic of this natural product family.

The cornerstone of the biomimetic synthesis of this compound is a remarkable cascade of pericyclic reactions. nih.govnumberanalytics.com This sequence is initiated by the controlled hydrogenation of a polyunsaturated precursor containing diyne moieties, which, in the presence of a Lindlar catalyst, forms a highly reactive conjugated tetraene. nih.govwikipedia.org This transient intermediate then undergoes a spontaneous and highly controlled series of electrocyclic reactions. engineering.org.cnoup.com

The cascade proceeds through the following key steps:

An 8π conrotatory electrocyclization of the linear tetraene to form a substituted cyclooctatriene intermediate. nih.govmasterorganicchemistry.com

A subsequent 6π disrotatory electrocyclization of the cyclooctatriene to yield a bicyclo[4.2.0]octadiene system. nih.govwikipedia.orgmasterorganicchemistry.com

An irreversible intramolecular [4+2] cycloaddition (Diels-Alder reaction) that traps the bicyclic intermediate, thereby forming the final tetracyclic core of the endiandric acid. wikipedia.orgic.ac.uk

This elegant cascade, often referred to as the "endiandric acid cascade," demonstrates exquisite control over stereochemistry and reactivity, allowing for the efficient construction of multiple rings and stereocenters in a single, orchestrated sequence. nih.govengineering.org.cn The success of this strategy in the laboratory provided strong validation for the proposed biosynthetic hypothesis. anu.edu.auwikipedia.org

| Biomimetic Cascade for this compound | |

| Reaction Step | Description |

| Initial Hydrogenation | A linear diyne ester is reduced using a Lindlar catalyst to form a conjugated (E,Z,Z,E)-tetraene. nih.govanu.edu.au |

| 8π Electrocyclization | The tetraene undergoes a thermally allowed, conrotatory 8π electron ring closure to form a cyclooctatriene. nih.govmasterorganicchemistry.com |

| 6π Electrocyclization | The cyclooctatriene intermediate undergoes a disrotatory 6π electron ring closure to form a bicyclo[4.2.0]octadiene. nih.govmasterorganicchemistry.com |

| [4+2] Cycloaddition | A final intramolecular Diels-Alder reaction occurs to furnish the tetracyclic skeleton of this compound. nih.govwikipedia.org |

Utilization of Photoredox Catalysis for [2+2] Cycloaddition

Convergent and Modular Total Synthesis Methodologies

Beyond biomimetic approaches, chemists have developed convergent and modular strategies for the synthesis of this compound. anu.edu.au A convergent synthesis involves preparing key fragments of the target molecule independently and then joining them at a late stage, an approach that is often more efficient than a linear sequence. numberanalytics.com A modular strategy takes this a step further, designing the synthesis around interchangeable building blocks, which can facilitate the creation of diverse structural analogs for biological studies. caltech.edumdpi.com

A unified total synthesis of Endiandric Acid A, alongside other related natural products like kingianic acid E and kingianin A, highlights this concept. anu.edu.au This strategy proceeds from a common tetrayne intermediate, which can be selectively functionalized at its terminus. This divergence point allows for the synthesis of three distinct natural product families from a single, unified pathway, culminating in a significantly shorter, 8-step synthesis of this compound. anu.edu.au This approach showcases the power and versatility of a convergent design in natural product synthesis. anu.edu.aucaltech.edu

An innovative and non-biomimetic approach to a structural variant, di-O-methylthis compound, utilizes a macrocycle to direct the synthesis and control stereochemistry. rsc.org In this methodology, a macrocyclic template is constructed that contains key functional groups pre-organized in a specific three-dimensional arrangement. This pre-organization is crucial for facilitating challenging bond formations. rsc.org

The strategy hinges on using a macrocyclic 1,4-diketone. rsc.org The constrained environment of the macrocycle is exploited to direct subsequent chemical transformations, including stereocontrolled alkylations and a strategic ring-closing reaction to form the strained cyclobutane ring. rsc.org Ring-closing metathesis (RCM) is a powerful and widely used reaction for constructing macrocycles in natural product synthesis due to its compatibility with various functional groups. nih.govdrughunter.com In this specific synthesis, the macrocycle is not the final target but a strategic tool to enable the construction of the complex core of the natural product. rsc.org

The macrocycle-directed synthesis of di-O-methylthis compound features two key transformations that are enabled by the macrocyclic structure. rsc.org The first is a highly diastereoselective vicinal alkylation of the macrocyclic 1,4-diketone. The rigid conformation imposed by the macrocycle allows for the introduction of two adjacent methyl groups with a high degree of stereocontrol, setting the relative stereochemistry as anti. rsc.org The stereochemistry of this addition was unambiguously confirmed by X-ray crystallography. rsc.org

The second key step is a transannular McMurry reaction. rsc.org The McMurry reaction is a reductive coupling of two ketone or aldehyde groups to form an alkene, typically using low-valent titanium reagents. wikipedia.org In this synthesis, the macrocycle holds the two ketone carbonyl groups in close proximity, pre-organizing them for an intramolecular coupling. rsc.org This transannular McMurry reaction efficiently forges the strained cyclobutene (B1205218) ring, which is then hydrogenated to give the final cyclobutane core of the natural product. This sequence, featuring a diastereoselective alkylation followed by a transannular McMurry coupling, provides an elegant and effective solution to the challenge of constructing the stereochemically dense cyclobutane ring of endiandrin analogs. rsc.org

| Key Steps in Macrocycle-Directed Synthesis | |

| Transformation | Details |

| Diastereoselective Vicinal Alkylation | A macrocyclic 1,4-diketone is treated with a base (e.g., LDA) and an alkylating agent (e.g., methyl iodide) to install two vicinal methyl groups with high anti diastereoselectivity. rsc.org |

| Transannular McMurry Reaction | The resulting macrocyclic diketone is treated with low-valent titanium (e.g., from TiCl₄ and Zn dust) to effect a reductive coupling of the two carbonyls, forming a macrocyclic cyclobutene in high yield (92%). rsc.orgwikipedia.org |

Macrocycle-Directed Synthesis and Strategic Ring Closing

Methodological Advancements in Stereocontrolled Synthesis

The intricate, three-dimensional structure of this compound, characterized by a dense arrangement of stereocenters within a compact polycyclic framework, has spurred significant innovation in the field of stereocontrolled synthesis. The pursuit of efficient and elegant synthetic routes to this molecule has not only demonstrated the power of existing methodologies but has also catalyzed the development of novel strategies for the precise control of stereochemistry in complex molecular architectures.

Control of Multiple Stereocenters in Polycyclic Architectures

The synthesis of this compound presents the formidable challenge of controlling the relative and absolute configuration of its numerous stereocenters. Early and landmark approaches to the endiandric acids, including this compound, were pioneered by Nicolaou and his team. Their strategy was famously biomimetic, inspired by a hypothesized biosynthetic cascade of electrocyclization reactions. nih.govresearchgate.net This approach elegantly addressed the stereochemical complexity by orchestrating a sequence of pericyclic reactions from a linear tetraene precursor. nih.gov The stereochemical outcome of these reactions is dictated by the principles of orbital symmetry, allowing for a remarkable degree of control over the formation of the polycyclic core.

The initial hypothesis by Black and Banfield suggested a domino sequence involving an 8π-conrotatory electrocyclization followed by a 6π-disrotatory electrocyclization and an intramolecular Diels-Alder reaction. nih.govanu.edu.au Nicolaou's work provided experimental validation for this hypothesis, demonstrating that a specifically configured (E,Z,Z,E)-tetraene could be converted into endiandric acids, thereby establishing the key stereochemical relationships in a single, orchestrated cascade. nih.govanu.edu.au This biomimetic approach showcases how a deep understanding of reaction mechanisms can be leveraged to control multiple stereocenters in a complex polycyclic system.

More recent synthetic endeavors have continued to explore and refine the control of stereochemistry in the synthesis of this compound and related structures. These efforts often focus on developing stereoselective reactions that can be integrated into efficient synthetic sequences. The construction of molecules with multiple contiguous stereogenic centers is a central theme in modern organic synthesis, and this compound serves as a benchmark for the state-of-the-art in this area. nih.govnih.govrsc.org

Development of Novel Reaction Sequences for Efficiency and Complexity Generation

The quest for more efficient syntheses of this compound has led to the development of novel and streamlined reaction sequences. A significant advancement in this area is the unified total synthesis approach, which allows for the preparation of not only this compound but also other structurally related natural products from a common intermediate. nih.govanu.edu.au This strategy enhances synthetic efficiency by minimizing the number of steps and maximizing the generation of molecular complexity.

Furthermore, photochemical methods, such as [2+2] photocycloaddition reactions, have been explored as a key strategy for the rapid assembly of the cyclobutane ring present in this compound and other natural products. sci-hub.seacs.org These light-induced reactions can offer unique pathways to complex molecular architectures that are not readily accessible through traditional thermal reactions. The use of photoredox catalysis in these transformations represents a modern approach to achieving challenging cycloadditions with high levels of control. sci-hub.se

Generation of Structurally Diverse Libraries through Unified Synthetic Pathways

A powerful extension of efficient synthetic strategies is their application to the generation of structurally diverse libraries of molecules. A unified synthetic pathway, by its very nature, is well-suited for this purpose. By introducing variations at a late stage in the synthesis, a wide range of analogs can be produced from a common advanced intermediate. openaccessjournals.com This approach, often referred to as diversity-oriented synthesis (DOS), is a valuable tool in chemical biology and drug discovery for exploring structure-activity relationships. openaccessjournals.commdpi.comfrontiersin.org

In the context of this compound, a unified strategy starting from a common conjugated tetrayne has been successfully employed to synthesize a trio of structurally distinct natural products: Endiandric acid A, kingianic acid E, and various kingianins. nih.govanu.edu.au The point of divergence in this strategy is the terminal alkylation of the tetrayne, which allows for the introduction of different side chains. anu.edu.au Following this diversification step, the common synthetic route, including the key four-fold reduction and electrocyclization cascade, is followed to produce the different target molecules. anu.edu.au

This ability to generate a library of related but structurally distinct natural products from a single, efficient pathway highlights the elegance and power of modern synthetic chemistry. It not only provides access to the target molecules for further study but also opens up avenues for the creation of novel, non-natural compounds with potentially interesting biological activities. The principles of diversity-oriented synthesis, when applied to complex natural products like this compound, demonstrate a sophisticated level of control over molecular architecture and provide a platform for the systematic exploration of chemical space. openaccessjournals.commdpi.com

Synthesis of Derivatives, Analogues, and Advanced Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Endiandrin A Derivatives and Analogues

The rational design of this compound derivatives has primarily focused on modifications of its phenolic hydroxyl groups and the core cyclobutane (B1203170) ring.

The phenolic hydroxyl groups of this compound have been identified as key sites for chemical modification. griffith.edu.au The acetylation and methylation of this compound yield Di-O-acetylthis compound and Di-O-methylthis compound, respectively. researchgate.netnih.gov

The preparation of Di-O-acetylthis compound was achieved through the treatment of this compound with acetic anhydride (B1165640) in pyridine. griffith.edu.au For the synthesis of Di-O-methylthis compound, this compound was treated with diazomethane (B1218177) in ether. griffith.edu.au A total synthesis of Di-O-methylthis compound has also been accomplished, utilizing a macrocyclic 1,4-diketone to direct the stereochemistry and form the strained four-membered ring. rsc.orgrsc.org

These modifications were instrumental in probing the structure-activity relationships of this compound, particularly concerning its binding to the glucocorticoid receptor (GR). researchgate.netnih.gov

Table 1: Synthesis of Phenolic Modified this compound Derivatives

| Derivative Name | Starting Material | Reagents | Key Transformation | Reference |

|---|---|---|---|---|

| Di-O-acetylthis compound | This compound | Acetic anhydride, pyridine | Acetylation | griffith.edu.au |

| Di-O-methylthis compound | This compound | Diazomethane, ether | Methylation | griffith.edu.au |

| Di-O-methylthis compound | Macrocyclic 1,4-diketone | TiCl4, Zn, pyridine | Transannular McMurry reaction | rsc.orgrsc.org |

The cyclobutane core is a defining structural feature of this compound and other bioactive lignans (B1203133). nih.gov The synthesis of analogues with modified cyclobutane rings is a complex challenge due to the inherent strain of the four-membered ring. rsc.orgrsc.org General methods for constructing stereochemically rich cyclobutanes often involve [2+2] cycloaddition reactions. rsc.orgrsc.org However, these methods can sometimes lead to the formation of stereoisomeric products due to olefin isomerization. rsc.orgrsc.org

A direct method for synthesizing cyclobutane lignan (B3055560) analogues involves photoinduced electron transfer, which can produce adducts with controlled regiochemistry and trans stereochemistry. nih.gov More recent strategies for the stereoselective synthesis of substituted cyclobutanes include the ring contraction of readily available pyrrolidines. chemistryviews.org While specific examples of this compound analogues with modified cyclobutane rings are not extensively detailed in the provided context, these synthetic strategies represent viable routes for future exploration.

Isomerism plays a crucial role in the biological activity of molecules. solubilityofthings.comnih.gov For chiral molecules like this compound, different enantiomers can exhibit significantly different biological and pharmacological properties. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.govsavemyexams.com

The biological activity of lignans is known to be affected by their stereochemistry. researchgate.net While the specific activities of all possible stereoisomers of this compound are not fully elucidated, it is a fundamental principle that their three-dimensional arrangement will influence their interaction with biological targets. nih.govnumberanalytics.com The synthesis of specific stereoisomers is therefore critical for understanding their differential efficacy.

Synthesis of Cyclobutane Ring-Modified Analogues

Comprehensive Structure-Activity Relationship (SAR) Investigations

SAR studies are essential for identifying the key structural features of a molecule that are responsible for its biological effects.

The functional groups of this compound play a significant role in its interaction with biological targets like the glucocorticoid receptor. griffith.edu.au The phenolic hydroxyl groups, for instance, are involved in the binding of this compound to the GR. griffith.edu.au

Modification of these groups has provided valuable insights. The conversion of the hydroxyl groups to methoxy (B1213986) (in Di-O-methylthis compound) or acetoxy (in Di-O-acetylthis compound) moieties resulted in a notable decrease in GR binding activity. griffith.edu.au Specifically, a 14.4-fold and 37.8-fold decrease in activity was observed for the methoxy and acetoxy derivatives, respectively, when compared to this compound. griffith.edu.au This suggests that while the phenolic hydroxyl groups are not absolutely essential for activity, they do contribute significantly to the binding interaction, and increasing the steric bulk at these positions is detrimental. griffith.edu.au

Table 2: Glucocorticoid Receptor (GR) Binding Activity of this compound and its Derivatives

| Compound | Modification | IC50 (µM) | Fold Decrease in Activity vs. This compound | Reference |

|---|---|---|---|---|

| This compound | - | 0.9 | - | researchgate.netnih.gov |

| Di-O-acetylthis compound | Hydroxyl to Acetoxy | 35 | 37.8 | griffith.edu.au |

| Di-O-methylthis compound | Hydroxyl to Methoxy | 13 | 14.4 | griffith.edu.au |

Stereochemistry is a critical determinant of the biological activity and selectivity of chiral compounds. nih.govnumberanalytics.comnumberanalytics.com The three-dimensional arrangement of atoms in a molecule dictates how it fits into and interacts with chiral biological structures like receptors and enzymes. nih.govsavemyexams.com Different stereoisomers of a drug can have vastly different pharmacological profiles, with one isomer being therapeutic while another might be inactive or even toxic. nih.govsolubilityofthings.com

In the context of lignans, stereochemistry has a known effect on their biological activity. researchgate.net The specific spatial orientation of the substituents on the cyclobutane ring and the chiral centers of this compound are crucial for its biological efficacy. researchgate.netnih.gov The precise stereochemical configuration is necessary for optimal interaction with its biological targets, influencing both its potency and selectivity. nih.gov Although detailed studies comparing the full stereoisomeric panel of this compound are not available in the provided results, the principles of stereochemistry strongly suggest that each isomer would possess a unique biological activity profile. nih.govmichberk.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netunicamp.brijper.org These models are instrumental in drug discovery for predicting the activity of novel molecules before their synthesis, thereby optimizing the selection of candidates for further development. researchgate.netunicamp.br A typical QSAR model is expressed as a mathematical equation:

Activity = f (physicochemical properties and/or structural properties) + error ijper.org

The process involves describing the molecular structure using numerical descriptors, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). researchgate.net These descriptors are then correlated with the biological activity using statistical methods like multiple linear regression (MLR) or machine learning algorithms such as random forests. researchgate.netoup.comresearchgate.net The resulting model's reliability is assessed through rigorous validation techniques, including internal (cross-validation) and external validation with an independent test set of compounds. unicamp.brresearchgate.net

While extensive QSAR studies have been conducted on various classes of natural products, including polycyclic aromatic hydrocarbons (PAHs), a specific and detailed QSAR model for this compound and its direct derivatives is not extensively reported in publicly available scientific literature. unicamp.brworldscientific.comconicet.gov.ar However, the principles of QSAR have been applied to structurally related compounds, providing a framework for how such a model could be developed for this compound.

For instance, QSAR studies on other polycyclic natural products have successfully correlated molecular descriptors with activities like phototoxicity and carcinogenicity. unicamp.brresearchgate.net These studies often utilize electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are relevant for predicting reactivity. unicamp.br

A hypothetical QSAR study on this compound and its analogues would involve the following steps:

Data Set Compilation: A series of this compound derivatives with varying structural modifications and their corresponding measured biological activities (e.g., glucocorticoid receptor binding affinity) would be collected. acs.org

Molecular Descriptor Calculation: A wide range of physicochemical and structural descriptors for each analogue would be calculated using specialized software.

Model Development: Statistical methods would be employed to build a regression model that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the model would be rigorously tested to ensure its robustness and applicability for predicting the activity of new, unsynthesized this compound derivatives.

Such a validated QSAR model would be invaluable for guiding the synthesis of new derivatives with potentially enhanced activity, by identifying the key structural features that positively or negatively influence the desired biological effect.

Computational Approaches to Ligand-Receptor Interactions

Computational methods are pivotal in elucidating the interactions between a ligand, such as this compound, and its biological target at a molecular level. These techniques provide insights that are often difficult to obtain through experimental methods alone.

Molecular Docking and Dynamics Simulations

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. conicet.gov.arnih.gov This method is crucial in structure-based drug design for screening virtual libraries of compounds and for understanding the structural basis of ligand binding. The process involves sampling a multitude of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. conicet.gov.ar

While specific molecular docking studies detailing the interaction of this compound with the glucocorticoid receptor (GR) are not extensively published, research on structurally similar endiandric acid analogues from Endiandra kingiana provides a valuable case study. scielo.br In this research, molecular docking was used to investigate the binding of these compounds to the active sites of α-amylase and α-glucosidase, enzymes relevant to diabetes. scielo.br The study revealed that potent inhibitors formed key interactions with amino acid residues within the enzyme's active site, with the calculated binding energies correlating well with the experimentally observed inhibitory activities. scielo.br For example, certain compounds were found to bind to the C-terminal of human pancreatic α-amylase (PDB ID: 2QV4) and the maltase-glucoamylase (MGAM) (PDB ID: 3TOP). scielo.br

Molecular Dynamics (MD) Simulations offer a more dynamic view of the ligand-receptor complex, simulating the movements of atoms and molecules over time. conicet.gov.arnih.gov This method complements molecular docking by assessing the stability of the predicted binding pose and providing a more detailed calculation of binding free energies. mdpi.comum.edu.my An MD simulation can reveal conformational changes in both the ligand and the receptor upon binding, which is essential for a comprehensive understanding of the interaction. nih.gov For many natural product inhibitor studies, MD simulations of 100 nanoseconds or more are performed to validate the stability of the docked complex. mdpi.comum.edu.my

For this compound, which is known to be a potent binder to the glucocorticoid receptor, a combination of molecular docking and MD simulations could elucidate its binding mechanism. acs.org Such a study would involve docking this compound into the ligand-binding domain of the GR and then running an MD simulation to observe the stability of the complex and identify key interactions and conformational changes.

Binding Site Analysis and Hotspot Identification

Binding Site Analysis involves the identification and characterization of the cavity or pocket on a receptor where a ligand binds. researchgate.net This analysis is fundamental to understanding ligand recognition and for designing new molecules with improved affinity and selectivity. Computational tools can predict the location and properties of binding sites, such as their volume, shape, and hydrophobicity. researchgate.net

Hotspot Identification is a more refined analysis that pinpoints specific regions or residues within a binding site that contribute most significantly to the binding energy. utm.my These "hotspots" are often key hydrogen bond donors or acceptors, or hydrophobic pockets that have favorable interactions with the ligand. utm.my Identifying these hotspots is crucial for fragment-based ligand design and for optimizing lead compounds. scielo.brutm.my Methods like Site-Identification by Ligand Competitive Saturation (SILCS) use computational simulations with various small molecular probes to map the protein surface and identify these favorable interaction sites. scielo.brresearchgate.netoncotarget.com

In the context of this compound's interaction with the glucocorticoid receptor, binding site analysis would focus on the ligand-binding pocket of the GR. This pocket is known to accommodate steroidal ligands, and understanding how the unique three-dimensional structure of this compound fits within this site is of great interest. Computational analysis could reveal which amino acid residues in the GR's binding pocket form critical interactions with the functional groups of this compound.

The study on endiandric acid analogues and their inhibition of α-amylase and α-glucosidase provides a practical example of binding site analysis. scielo.br The molecular docking results in that study inherently analyzed the binding site by identifying the specific amino acid residues that form hydrogen bonds and other interactions with the ligands. scielo.br These interacting residues are effectively the hotspots for ligand binding.

The table below summarizes the binding energies from a molecular docking study of endiandric acid analogues with α-amylase, illustrating the type of data generated from such computational analyses. scielo.br

| Compound | Binding Energy (kcal/mol) with α-amylase |

| Compound 9 | -9.7 |

| Compound 2 | -9.9 |

| Acarbose (standard) | Not specified in result |

Molecular Mechanisms of Biological Activity Focusing on Receptor Interactions and Signaling Pathways

Glucocorticoid Receptor (GR) Binding and Functional Modulation

The biological effects of Endiandrin A are primarily initiated through its interaction with the glucocorticoid receptor, a ligand-activated transcription factor that plays a crucial role in various physiological processes. griffith.edu.au The binding of a ligand to GR typically induces a conformational change, leading to its translocation into the nucleus, where it modulates the transcription of target genes. mdpi.commdpi.com

This compound has been identified as a potent binder to the glucocorticoid receptor. nih.govresearchgate.netsmolecule.com Bioassay-guided fractionation of extracts from Endiandra anthropophagorum led to the isolation of this compound based on its significant activity in a GR binding assay. griffith.edu.aunih.gov In competitive binding assays, this compound demonstrated a strong ability to displace a radiolabeled ligand from the receptor.

Quantitative analysis revealed that this compound and related compounds exhibit varying affinities for the GR, as measured by their half-maximal inhibitory concentration (IC50) values. griffith.edu.aunih.gov

| Compound | IC50 Value (µM) in GR Binding Assay |

|---|---|

| This compound | 0.9 |

| Nectandrin B | 27 |

| (-)-Dihydroguaiaretic acid | 35 |

Despite its strong binding affinity, this compound itself is a weak activator of GR transactivation. nih.govnih.govresearchgate.net Studies using a glucocorticoid response element (GRE)-driven luciferase reporter gene assay showed that this compound alone induced only minimal transactivation, achieving approximately 7% of the maximal effect produced by the potent synthetic glucocorticoid, dexamethasone (B1670325). nih.govnih.govresearchgate.net

However, the compound acts as a significant modulator in the presence of other GR agonists. plos.orgresearchgate.net Research demonstrates that this compound amplifies the transactivation activity induced by dexamethasone. researchgate.net This synergistic effect is even more pronounced under inflammatory conditions simulated by the presence of tumor necrosis factor-alpha (TNF-α). plos.orgresearchgate.net

| Treatment Condition | Observed Effect on GR Transactivation | Citation |

|---|---|---|

| This compound (20 µM) alone | Minimal activation (7% of dexamethasone maximum). | nih.govnih.govresearchgate.net |

| Dexamethasone (1 µM) + this compound (20 µM) | Significantly amplified luciferase activity compared to dexamethasone alone. | plos.orgresearchgate.net |

| Dexamethasone (1 µM) + TNF-α (500 IU/ml) + this compound (20 µM) | Further amplified luciferase activity compared to dexamethasone and TNF-α co-treatment. | plos.orgresearchgate.net |

This compound potentiates GR-mediated effects in part by increasing the expression and phosphorylation of the receptor itself. nih.govresearchgate.net In cell models, treatment with this compound, particularly in combination with TNF-α, led to a notable increase in total GR protein levels. plos.orgresearchgate.net This effect is linked to the stabilization of GR mRNA. plos.org

Furthermore, this compound influences the phosphorylation state of the GR, a critical step for modulating its transcriptional activity. mdpi.com Specifically, co-incubation with this compound, dexamethasone, and TNF-α intensified the phosphorylation of the GR at the Serine-211 residue (Ser211). researchgate.net Phosphorylation at this site is known to enhance the receptor's transcriptional activity and promote its nuclear translocation. mdpi.com This increased phosphorylation, combined with the higher protein levels, contributes to the amplified GR response observed with this compound treatment. plos.orgresearchgate.net

In its inactive state, the GR typically resides in the cytoplasm. mdpi.com Upon ligand binding, it translocates to the nucleus to regulate gene expression. mdpi.com this compound has been shown to enhance the nuclear localization of the glucocorticoid receptor. nih.govnih.govresearchgate.net

Specifically, this compound facilitates the nuclear translocation of GR that is induced by dexamethasone. plos.org This action is partly attributed to its ability to inhibit the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govnih.govplos.org TNF-α-triggered JNK activation is known to negatively regulate the GR; by suppressing this pathway, this compound promotes the accumulation of GR in the nucleus, thereby enhancing its transcriptional potential. plos.org

Impact on GR Protein Expression and Receptor Phosphorylation

Elucidation of Downstream Signaling Pathway Interactions

The functional modulation of the GR by this compound translates into significant effects on downstream signaling pathways and physiological processes, most notably the regulation of ion transport across epithelial tissues.

A primary downstream effect of this compound's action on the GR is the co-stimulation of colonic Epithelial Sodium Channels (ENaC). nih.govplos.org ENaC is crucial for sodium and water reabsorption in various tissues, including the colon, and its activity is tightly regulated. mdpi.com

While having a minimal effect on its own, this compound significantly enhances dexamethasone-induced, ENaC-dependent sodium absorption, an effect that is particularly robust under inflammatory conditions (co-exposure to TNF-α). nih.govplos.org This regulation was confirmed in both cell culture models and native rat colon tissue. nih.govnih.gov The mechanism for this enhancement is multifactorial:

Increased ENaC Subunit Expression : this compound leads to the transcriptional upregulation of the β- and γ-subunits of ENaC. nih.govplos.org

Activation of SGK-1 : The compound increases the expression and activation of serum- and glucocorticoid-induced kinase 1 (SGK-1). nih.govnih.gov SGK-1 is a key kinase that positively regulates ENaC activity. plos.org

The functional consequence of these molecular events is an increased amiloride-sensitive short-circuit current, which is a direct measure of ENaC-mediated sodium transport. plos.org

| Treatment Condition (24 hours) | Effect on ENaC-Dependent Na+ Absorption | Citation |

|---|---|---|

| Control | Baseline Na+ absorption. | plos.org |

| Dexamethasone (1 µM) | Increased Na+ absorption compared to control. | plos.org |

| Dexamethasone (1 µM) + this compound (20 µM) | Significantly potentiated Na+ absorption compared to dexamethasone alone. | plos.org |

| Dexamethasone (1 µM) + TNF-α (500 IU/ml) | Reduced Na+ absorption compared to dexamethasone alone. | plos.org |

| Dexamethasone (1 µM) + TNF-α (500 IU/ml) + this compound (20 µM) | Rescued and enhanced Na+ absorption, showing a strong synergistic effect. | plos.org |

Regulation of Epithelial Sodium Channels (ENaC) Function

Transcriptional Up-regulation of β- and γ-ENaC Subunits

This compound has a notable impact on the expression of the epithelial sodium channel (ENaC) subunits. Specifically, it contributes to the up-regulation of β- and γ-ENaC subunit expression. nih.govresearchgate.netfu-berlin.de This transcriptional enhancement is a key factor in its ability to potentiate glucocorticoid-driven activation of colonic epithelial sodium channels. nih.govgriffith.edu.au Studies have shown that in the presence of dexamethasone and TNF-α, this compound significantly enhances the transcription of β- and γ-ENaC. researchgate.net This up-regulation is linked to an increased nuclear translocation of the glucocorticoid receptor, leading to enhanced transactivation of target genes, including those for the ENaC subunits. nih.govresearchgate.net

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound exerts significant influence over several components of the MAPK signaling pathways, which are crucial regulators of various cellular processes.

Inhibition of c-Jun N-terminal Kinase (JNK) Activation

A key action of this compound is the inhibition of c-Jun N-terminal kinase (JNK) activation. nih.govgriffith.edu.au JNK is a member of the MAPK family activated by stress stimuli. mdpi.com this compound has been shown to suppress JNK activation that is induced by factors such as dexamethasone and TNF-α. nih.govresearchgate.net This inhibition of JNK is significant because the JNK pathway can negatively interfere with glucocorticoid receptor transactivation. griffith.edu.au By inhibiting JNK, this compound facilitates the nuclear translocation of the GR, thereby enhancing its transcriptional activity. nih.govnih.govresearchgate.net The inhibition of JNK activation by specific molecules has been shown to reverse disease phenotypes in certain models, highlighting the therapeutic potential of targeting this pathway. nih.gov

Activation of p38 MAPK Signaling

In contrast to its effect on JNK, this compound activates p38 MAPK signaling. nih.govresearchgate.netgriffith.edu.au The p38 MAPK pathway is involved in cellular responses to stress and inflammation. openrheumatologyjournal.com this compound, particularly in synergy with TNF-α, induces a prolonged phosphorylation and activation of p38. nih.govresearchgate.net This activation of p38 has been linked to the stabilization of GR mRNA and an increase in GR protein levels, further contributing to the potentiation of glucocorticoid-driven gene expression. nih.govresearchgate.net The inhibition of p38 has been demonstrated to block the synergistic effects of this compound on GR protein levels. nih.gov

Interactions with Extracellular Signal-Regulated Kinase (ERK)

This compound also interacts with the Extracellular Signal-Regulated Kinase (ERK) pathway. griffith.edu.au The ERK pathway is a central signaling module that regulates various cell fates. mdpi.com Research indicates that this compound stimulation can intensify ERK phosphorylation. griffith.edu.au Specifically, in the presence of dexamethasone and TNF-α, this compound leads to a synergistic and expeditious activation of ERK. griffith.edu.au This activation of ERK by this compound is another layer of its complex interaction with MAPK signaling, which ultimately impinges on ENaC function. nih.govresearchgate.net

Induction of Serum- and Glucocorticoid-induced Kinase (SGK-1)

This compound leads to the induction of Serum- and Glucocorticoid-induced Kinase-1 (SGK-1). nih.govgriffith.edu.au SGK-1 is a serine/threonine kinase that plays a crucial role in mediating glucocorticoid-induced sodium absorption via ENaC. griffith.edu.au The induction of SGK-1 by this compound is mediated through the activation of p38 MAPK. nih.govresearchgate.net This increase in SGK-1 expression further enhances the function of the epithelial sodium channels. nih.govresearchgate.netgriffith.edu.au SGK-1 is known to be a key convergence point for hormonal regulation of ENaC-mediated sodium transport. atlasgeneticsoncology.org

Data Tables

Table 1: Summary of this compound's Effects on Molecular Targets

| Molecular Target | Effect of this compound | Downstream Consequence |

| β- and γ-ENaC Subunits | Transcriptional Up-regulation | Increased ENaC-mediated sodium transport |

| c-Jun N-terminal Kinase (JNK) | Inhibition of Activation | Enhanced GR nuclear translocation and activity |

| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | Activation/Prolonged Phosphorylation | Stabilization of GR mRNA, increased GR protein levels, and SGK-1 induction |

| Extracellular Signal-Regulated Kinase (ERK) | Intensified Phosphorylation/Activation | Modulation of ENaC function |

| Serum- and Glucocorticoid-induced Kinase (SGK-1) | Induction | Enhanced ENaC function and sodium absorption |

Exploration of Other Intracellular Signaling Nodes (e.g., mTOR Signaling)

This compound's biological activities extend beyond direct receptor interaction, influencing a network of intracellular signaling pathways. Research indicates that its effects are significantly mediated through nodes such as the serum- and glucocorticoid-induced kinase 1 (SGK1) and mitogen-activated protein kinases (MAPKs), which are themselves critical hubs in cellular communication.

Studies have shown that this compound can increase the expression and activity of SGK1. nih.govmdpi.com SGK1 is a key downstream effector in the PI3K (phosphoinositide 3-kinase) signaling pathway, which plays a crucial role in processes like cell survival, metabolism, and ion transport. mdpi.com The PI3K pathway is intricately linked with the mTOR (mammalian target of rapamycin) signaling cascade. genome.jpnih.gov Specifically, SGK1 activation is a downstream event of PI3K, and SGK1 can, in turn, participate in the regulation of mTOR complex 1 (mTORC1) activity, which is a central regulator of cell growth and metabolism. mdpi.comnih.gov While direct studies on this compound's effect on mTOR are limited, its demonstrated ability to induce SGK1 suggests a potential indirect influence on the mTOR signaling network. nih.govmdpi.com

In addition to the SGK1 pathway, this compound has been shown to modulate MAPK signaling. Specifically, it has been observed to increase the activation of p38 MAPK while inhibiting the c-Jun N-terminal kinase (JNK) activation that can be induced by glucocorticoids like dexamethasone or inflammatory signals like TNF-α. nih.govresearchgate.netnih.gov The modulation of these MAPK pathways is a key mechanism through which this compound potentiates glucocorticoid effects. nih.gov The interplay between SGK1 and MAPK pathways represents a critical integration point for cellular signals, coordinating responses to stress and hormonal stimuli. mdpi.comresearchgate.net

Mechanistic Characterization of this compound as a GR Co-Stimulator or Modulator

This compound has been identified as a compound that binds to the glucocorticoid receptor (GR), yet its mechanism of action is not that of a classical agonist. nih.govnih.gov Instead, it functions as a GR co-stimulator or modulator, enhancing the activity of glucocorticoids without significant independent action. researchgate.netoncotarget.com

Initial studies using a glucocorticoid response element (GRE)-driven luciferase reporter gene assay revealed that this compound by itself does not cause significant GR transactivation. nih.govnih.gov Its activity was measured to be only about 7% of the maximum effect achieved by the potent synthetic glucocorticoid, dexamethasone. nih.govnih.gov This finding indicates that this compound is a very weak partial agonist.

However, when combined with glucocorticoids, this compound demonstrates a significant potentiating effect. researchgate.netnih.gov The mechanistic basis for this co-stimulatory role is multifactorial:

Increased GR Expression and Phosphorylation : this compound has been shown to increase the total protein expression of the glucocorticoid receptor. nih.govplos.org Furthermore, it promotes the phosphorylation of the GR at serine 211 (Ser211). nih.gov This phosphorylation is associated with enhanced GR transactivation potential. nih.gov

Enhanced GR Nuclear Localization : The compound increases the levels of GR that translocate to the nucleus, where the receptor can interact with DNA to regulate gene expression. nih.govresearchgate.net

Modulation of MAPK Signaling : As mentioned previously, this compound inhibits the activation of JNK. researchgate.netnih.gov The JNK pathway is known to have an inhibitory effect on GR function; therefore, by suppressing JNK, this compound effectively removes a brake on GR-mediated transcription. researchgate.net

This combination of effects—increasing the amount, phosphorylation, and nuclear presence of GR while inhibiting a negative regulatory pathway—characterizes this compound as a GR modulator that potentiates glucocorticoid-driven gene activation. nih.govnih.gov This is particularly evident in its ability to enhance dexamethasone-dependent functions, such as the induction of colonic epithelial sodium channels (ENaC). nih.govresearchgate.netnih.gov

Research Findings on this compound as a GR Modulator

| Experimental Observation | Effect of this compound | Implication | Source(s) |

| GR Binding | Binds directly to the glucocorticoid receptor. | Functions as a ligand for GR. | nih.gov, nih.gov, griffith.edu.au |

| GR Transactivation (alone) | Induces minimal (approx. 7% of dexamethasone) GRE-driven luciferase activity. | Characterized as a very weak partial agonist. | researchgate.net, nih.gov, nih.gov |

| GR Protein Levels | Increases total GR protein expression. | Enhances the cellular capacity for glucocorticoid response. | researchgate.net, nih.gov |

| GR Phosphorylation | Increases phosphorylation of GR at Ser211. | Potentiates the transactivation capacity of the receptor. | nih.gov |

| GR Nuclear Localization | Increases the concentration of GR in the nucleus. | Facilitates GR access to target gene promoters. | researchgate.net, nih.gov |

| JNK Pathway Interaction | Inhibits JNK activation induced by dexamethasone and/or TNF-α. | Removes an inhibitory signal, thereby enhancing GR function. | researchgate.net, nih.gov, nih.gov |

| Co-treatment with Dexamethasone | Potentiates dexamethasone-driven transcription and physiological effects (e.g., ENaC upregulation). | Acts as a co-stimulator or modulator of GR. | researchgate.net, nih.gov, nih.gov |

Future Research Directions and Advanced Translational Perspectives in Chemical Biology

Discovery of Novel Endiandrin-Type Natural Products and Their Bioactivities

The Lauraceae family of plants, particularly the Beilschmiedia and Endiandra genera, remains the exclusive natural source of endiandric acids and related compounds. nih.govmdpi.com Continued phytochemical investigation of these species is a promising strategy for discovering novel endiandrin-type structures. Past explorations have yielded a variety of related compounds, each with a unique structural profile and potential biological activity. For instance, bioassay-guided fractionation of Endiandra anthropophagorum not only led to Endiandrin A but also to Endiandrin B and (-)-dihydroguaiaretic acid. nih.govnih.gov

Research into other species has uncovered a broader family of related molecules, including the beilschmiedic acids from the bark of B. anacardioides and the kingianins from Endiandra kingiana. nih.govresearchgate.net These discoveries underscore the rich chemical diversity within this structural class. The bioactivities of these related natural products are of significant interest, with studies reporting cytotoxic, antimicrobial, and enzyme-inhibitory properties. nih.gov For example, this compound and B have been evaluated for their cytotoxicity against the A549 lung cancer cell line. mdpi.comnih.gov Further screening of newly isolated endiandrin-type compounds against diverse biological targets is a critical future direction, potentially revealing new therapeutic leads for a range of diseases. wikipedia.org

Table 1: Selected Endiandrin-Type Natural Products and Reported Bioactivities

| Compound Name | Natural Source (Genus) | Reported Bioactivity | Citation(s) |

|---|---|---|---|

| This compound | Endiandra | Potent Glucocorticoid Receptor (GR) Binder, Cytotoxic | mdpi.comacs.orgrsc.org |

| Endiandrin B | Endiandra | Cytotoxic | nih.govmdpi.com |

| Beilschmiedic Acids | Beilschmiedia | Antimicrobial | nih.gov |

| Kingianins | Endiandra | Cytotoxic | researchgate.net |

| (-)-Dihydroguaiaretic acid | Endiandra | Glucocorticoid Receptor (GR) Binder, Cytotoxic | nih.govrsc.org |

| Nectandrin B | Endiandra | Glucocorticoid Receptor (GR) Binder | acs.orgrsc.org |

Development of More Efficient and Stereoselective Synthetic Routes

The structural complexity of this compound and its analogues presents a formidable challenge for synthetic organic chemists. The initial biosynthetic hypothesis, proposed by D. St. C. Black, suggested that these molecules were formed not by enzymes, but by a spontaneous cascade of thermally allowed pericyclic reactions. nih.govmsu.edu This fascinating hypothesis was validated by K. C. Nicolaou's landmark biomimetic total synthesis in 1982, which constructed the core tetracyclic skeleton from a linear polyene precursor through a series of 8π and 6π electrocyclizations followed by an intramolecular Diels-Alder reaction. wikipedia.orgnih.gov

While this work was a monumental achievement, a key goal of future research is the development of more efficient and step-economical synthetic routes. More recent efforts have made significant progress. For example, a unified total synthesis of this compound was reported that dramatically reduced the number of steps required compared to earlier routes. nih.gov Other innovative strategies have emerged, such as using cyclooctatetraene (B1213319) to intercept the biosynthetic cascade at a later stage, enabling a highly efficient synthesis of the related natural product beilcyclone A. rsc.org

Future work will likely focus on developing novel catalytic methods to control the stereochemistry of these complex reactions. Approaches utilizing stereoselective [2+2] cycloadditions to form the key cyclobutane (B1203170) ring are being explored. nih.govnih.gov Furthermore, modern synthetic methods, including photoinduced electron transfer and heterogeneous organic photocatalysts, have been successfully applied to the synthesis of the this compound core and its derivatives, offering greener and more efficient alternatives to traditional methods. nih.govacs.org The continued evolution of synthetic methodologies will be crucial for producing sufficient quantities of this compound and its analogues for in-depth biological studies.

Deepening the Understanding of this compound Biosynthesis through Enzymatic and Genetic Studies

The prevailing theory of endiandric acid biosynthesis involves a remarkable non-enzymatic cascade of electrocyclic reactions. nih.govmdpi.com This hypothesis is strongly supported by two key observations: the validation of the cascade through biomimetic total synthesis and the fact that endiandric acids are found in nature as racemic mixtures (equal amounts of both enantiomers), which would be unlikely if stereospecific enzymes were catalyzing the key cyclizations. wikipedia.orgnih.govmsu.edu

While the core cascade appears to be spontaneous, the formation of the initial linear polyene precursor is undoubtedly enzyme-mediated. It is proposed that this precursor arises from precursors of the shikimate and acetate (B1210297) pathways, specifically 4-hydroxycinnamoyl-CoA and malonyl-CoA. wikipedia.org A significant future research direction is to deepen the understanding of this initial phase of the biosynthesis. This involves identifying and characterizing the specific enzymes—such as polyketide synthases (PKSs) and associated modifying enzymes—responsible for constructing the acyclic tetraene substrate. Genetic studies, including genome sequencing of Endiandra species and functional characterization of candidate genes, will be essential to elucidate the complete biosynthetic pathway. Understanding the enzymatic machinery that initiates the cascade could enable biotechnological production of endiandric acids through heterologous expression of the pathway in microbial hosts.

Design and Synthesis of Highly Selective and Potent this compound Analogues for Specific Biological Targets

A central goal in medicinal chemistry and chemical biology is the development of molecules that interact with high potency and selectivity with a single biological target. This compound's identification as a potent binder to the glucocorticoid receptor (GR) makes it an excellent starting point for the design of novel analogues. nih.govacs.org The synthesis of derivatives allows for the systematic exploration of structure-activity relationships (SAR), providing insights into how specific structural modifications affect biological activity.